molecular formula C21H23NO6S B15006720 1,3-Benzodioxol-5-yl 4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate

1,3-Benzodioxol-5-yl 4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate

Cat. No.: B15006720
M. Wt: 417.5 g/mol
InChI Key: ADAKMEROGQMZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,3-BENZODIOXOL-5-YL 4-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a methylpiperidine sulfonyl group, and a benzoate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-BENZODIOXOL-5-YL 4-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE typically involves multiple steps, starting with the preparation of the benzodioxole core. The final esterification step involves the reaction of the intermediate with benzoic acid or its derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

2H-1,3-BENZODIOXOL-5-YL 4-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, sulfides, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2H-1,3-BENZODIOXOL-5-YL 4-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1,3-BENZODIOXOL-5-YL 4-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,3-BENZODIOXOL-5-YL 4-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOATE is unique due to its combination of a benzodioxole moiety, a sulfonyl group, and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H23NO6S

Molecular Weight

417.5 g/mol

IUPAC Name

1,3-benzodioxol-5-yl 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate

InChI

InChI=1S/C21H23NO6S/c1-14-7-9-22(10-8-14)29(24,25)20-11-16(4-3-15(20)2)21(23)28-17-5-6-18-19(12-17)27-13-26-18/h3-6,11-12,14H,7-10,13H2,1-2H3

InChI Key

ADAKMEROGQMZKM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.